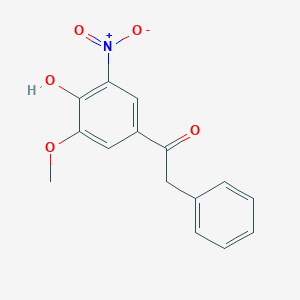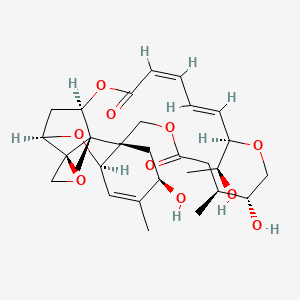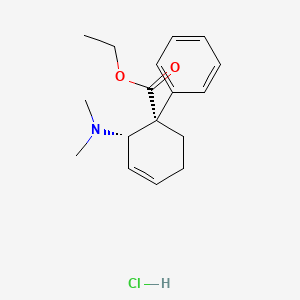
Piperazine, 1-benzyl-4-(2-(bis(2-chloroethyl)amino)ethyl)-, trihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazine, 1-benzyl-4-(2-(bis(2-chloroethyl)amino)ethyl)-, trihydrochloride is a compound with a complex structure that includes a piperazine ring substituted with a benzyl group and a bis(2-chloroethyl)aminoethyl group. This compound is known for its significant biological and pharmaceutical activities, making it a subject of interest in various scientific research fields .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including Piperazine, 1-benzyl-4-(2-(bis(2-chloroethyl)amino)ethyl)-, trihydrochloride, typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles . The reaction conditions often include the use of bases such as DBU and catalysts like Ag2CO3 .
Industrial Production Methods: Industrial production methods for piperazine derivatives may involve parallel solid-phase synthesis and photocatalytic synthesis . These methods are designed to be efficient and scalable, allowing for the large-scale production of these compounds.
化学反应分析
Types of Reactions: Piperazine, 1-benzyl-4-(2-(bis(2-chloroethyl)amino)ethyl)-, trihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include sulfonium salts, bases like DBU, and catalysts such as Ag2CO3 . The reaction conditions are typically mild to moderate, ensuring the stability of the piperazine ring.
Major Products Formed: The major products formed from these reactions include substituted piperazines and piperazinopyrrolidinones . These products are often of significant interest due to their potential biological activities.
科学研究应用
Piperazine, 1-benzyl-4-(2-(bis(2-chloroethyl)amino)ethyl)-, trihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential therapeutic effects, including its use in drug development . In industry, it is used in the production of various pharmaceuticals and other chemical products .
作用机制
The mechanism of action of Piperazine, 1-benzyl-4-(2-(bis(2-chloroethyl)amino)ethyl)-, trihydrochloride involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to these targets, leading to various biological responses. The exact molecular targets and pathways involved are subjects of ongoing research .
相似化合物的比较
Similar Compounds: Similar compounds to Piperazine, 1-benzyl-4-(2-(bis(2-chloroethyl)amino)ethyl)-, trihydrochloride include other piperazine derivatives such as 1-benzylpiperazine (BZP) and various phenyl and benzyl substituted piperazines .
Uniqueness: What sets this compound apart from other similar compounds is its unique substitution pattern, which imparts distinct biological activities and chemical properties . This uniqueness makes it a valuable compound for scientific research and industrial applications.
属性
CAS 编号 |
93868-40-7 |
|---|---|
分子式 |
C17H30Cl5N3 |
分子量 |
453.7 g/mol |
IUPAC 名称 |
2-(4-benzylpiperazin-1-yl)-N,N-bis(2-chloroethyl)ethanamine;trihydrochloride |
InChI |
InChI=1S/C17H27Cl2N3.3ClH/c18-6-8-20(9-7-19)10-11-21-12-14-22(15-13-21)16-17-4-2-1-3-5-17;;;/h1-5H,6-16H2;3*1H |
InChI 键 |
KMXIQYNHOROALK-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCN(CCCl)CCCl)CC2=CC=CC=C2.Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N-diethyl-2-(4,5,5-trioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-3-yl)ethanamine oxide;hydrochloride](/img/structure/B12729256.png)
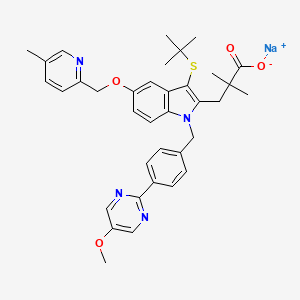
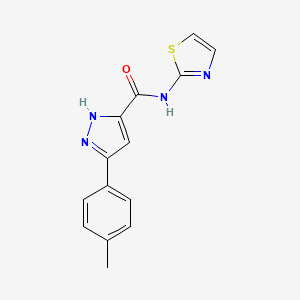
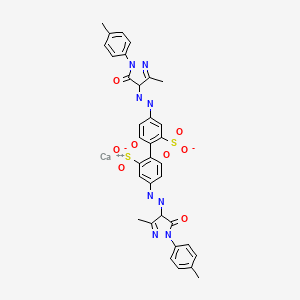
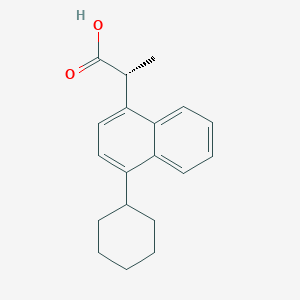

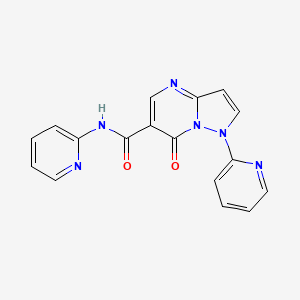
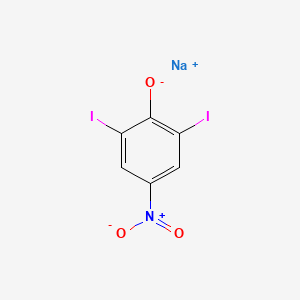
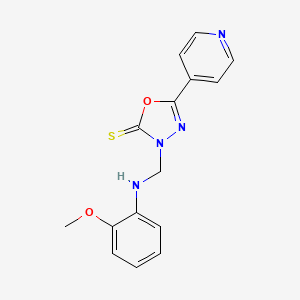
![(Z)-but-2-enedioic acid;(E)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl 3,4,5-trimethoxybenzoate](/img/structure/B12729320.png)
